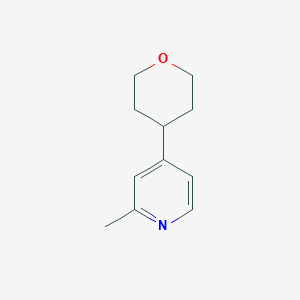
2-甲基-4-(氧杂环己烷-4-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(oxan-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group and a tetrahydropyran ring
科学研究应用
2-methyl-4-(oxan-4-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
Target of Action
The primary targets of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives have been found to be biologically active and are often used in drug discovery . .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory effects . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(oxan-4-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the use of a Grignard reagent to introduce the tetrahydropyran moiety onto the pyridine ring. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyridine derivatives in the presence of tetrahydropyran. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-methyl-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)-pyridine
- 4-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyridine
- 2-Methyl-4-(tetrahydro-4H-pyran-4-yl)pyridine
Uniqueness
2-methyl-4-(oxan-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyridine ring with a tetrahydropyran moiety makes it a versatile compound for various applications in research and industry.
生物活性
2-Methyl-4-(oxan-4-yl)pyridine, a compound characterized by a pyridine ring substituted with a methyl group and an oxane moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of 2-methyl-4-(oxan-4-yl)pyridine can be represented as follows:
Chemical Structure
Pharmacological Properties
Research indicates that 2-methyl-4-(oxan-4-yl)pyridine exhibits various biological activities:
The biological activity of 2-methyl-4-(oxan-4-yl)pyridine may involve several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of protein kinases involved in cell proliferation and survival .
- Modulation of Apoptotic Pathways : Some studies indicate that pyridine derivatives can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Case Studies
While specific case studies on 2-methyl-4-(oxan-4-yl)pyridine are sparse, related research provides insight into its potential applications:
Study 1: Anticancer Activity
A study investigated the effects of pyridine derivatives on multiple myeloma cells, highlighting their ability to block NF-kB activity, leading to reduced cell survival. This suggests a potential pathway for 2-methyl-4-(oxan-4-yl)pyridine in cancer therapy .
Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated significant reductions in oxidative stress markers and improved neuronal viability, suggesting that 2-methyl-4-(oxan-4-yl)pyridine could be beneficial in neurodegenerative diseases .
Data Table: Biological Activities of Pyridine Derivatives
属性
IUPAC Name |
2-methyl-4-(oxan-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVIQJANSNUBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














